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Compound of Interest

Compound Name: Diisohexyl phthalate

Cat. No.: B092407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Diisohexyl phthalate (DIHP) is a plasticizer belonging to the phthalate ester class of

chemicals. While specific toxicological data for DIHP is limited in some areas, a profile of its

potential hazards can be constructed from available studies on DIHP itself and through read-

across from structurally similar phthalates, such as Di-n-hexyl phthalate (DnHP) and Di(2-

ethylhexyl) phthalate (DEHP). This technical guide provides a comprehensive overview of the

toxicological profile of DIHP, with a focus on quantitative data, detailed experimental

methodologies, and the underlying molecular mechanisms of its toxicity. The primary concerns

associated with DIHP exposure are its endocrine-disrupting properties, particularly its anti-

androgenic effects, and its potential for reproductive and developmental toxicity.
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Property Value

Chemical Name Diisohexyl phthalate

Synonyms
DIHP, 1,2-Benzenedicarboxylic acid, diisohexyl

ester

CAS Number 71850-09-4

Molecular Formula C20H30O4

Molecular Weight 334.45 g/mol

Appearance Oily liquid

Solubility Insoluble in water

Toxicological Data
Acute Toxicity
DIHP exhibits low acute toxicity via oral and dermal routes of exposure.

Endpoint Species Route Value Reference

LD50 Rat Oral
> 5,000 mg/kg

bw

[No specific

study cited,

general

statement]

LD50 Rabbit Dermal
> 2,000 mg/kg

bw

[No specific

study cited,

general

statement]

Repeated-Dose Toxicity
Specific subchronic oral toxicity studies on DIHP are not readily available in the public

literature. However, based on the toxicological profiles of other phthalates, the primary target

organs for repeated-dose toxicity are expected to be the liver and kidneys. For instance, a 90-

day dietary study on the analogue di(2-ethylhexyl) terephthalate (DEHT) in rats established a
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No-Observed-Adverse-Effect Level (NOAEL) of 277 mg/kg/day for males and 309 mg/kg/day

for females, with slight increases in relative liver weights observed at higher doses.[1]

Developmental Toxicity
DIHP has been shown to induce developmental toxicity in rats.

Study
Type

Species Dosing NOAEL LOAEL
Key
Findings
at LOAEL

Referenc
e

Prenatal

Developme

ntal

Toxicity

Rat

Oral

gavage

(GD 6-20)

300

mg/kg/day

750

mg/kg/day

Increased

resorptions

, reduced

fetal

weight,

skeletal

and

visceral

malformati

ons

(including

ectopic

testes)

[2]

Reproductive Toxicity
A two-generation study has demonstrated the reproductive toxicity of DIHP in rats.
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Study Type Species Dosing NOEL

Key
Findings at
Higher
Doses

Reference

Two-

Generation

Reproductive

Toxicity

Rat Dietary
64-168

mg/kg/day

Reduced

anogenital

distance,

delayed

balanopreputi

al separation,

increased

incidence of

thoracic

nipples,

testicular

abnormalities

, reduced

sperm counts

and fertility in

F1 males.

Reduced

anogenital

distance and

decreased

weight gain

during

lactation in

F2 offspring.

[2]

The analogue DnHP has also been shown to cause dose-related fertility effects in a continuous

breeding study in mice, with a Lowest-Observed-Adverse-Effect Level (LOAEL) of 380

mg/kg/day. [No specific study cited]

Experimental Protocols
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Prenatal Developmental Toxicity Study (based on OECD
TG 414)

Test Species: Sprague-Dawley rats.

Animal Numbers: Sufficient number of pregnant females to ensure approximately 20 litters

per group at term.

Dose Administration: Diisohexyl phthalate administered by oral gavage daily from gestation

day (GD) 6 to 20. At least three dose levels and a vehicle control group were used.

Observations:

Maternal: Clinical signs, body weight, food consumption, and terminal necropsy.

Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal

body weight, sex, and external, visceral, and skeletal examinations for malformations and

variations.

Data Analysis: Statistical analysis of maternal and fetal parameters to determine NOAEL and

LOAEL.

Two-Generation Reproductive Toxicity Study (based on
OECD TG 416)

Test Species: Wistar rats.[3][4]

Animal Numbers: Sufficient number of weanling rats per sex for each dose group to result in

approximately 20 pregnant F0 and F1 females.[3]

Dose Administration: Diisohexyl phthalate administered continuously in the diet through

two generations (F0 and F1). At least three dose levels and a control group were used.[3]

F0 Generation: Dosing begins at weaning and continues through mating, gestation, and

lactation.
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F1 Generation: Selected offspring are dosed from weaning through mating to produce the F2

generation.

Endpoints Evaluated:

Parental Animals: Clinical observations, body weight, food consumption, estrous cyclicity,

mating performance, fertility, gestation length, parturition, and terminal organ weights and

histopathology of reproductive organs.

Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, age at

sexual maturation (vaginal opening, balanopreputial separation), and post-weaning growth

and survival.

Data Analysis: Statistical analysis of reproductive and developmental endpoints to determine

the No-Observed-Effect Level (NOEL).

Mechanism of Action and Signaling Pathways
The primary mechanism of DIHP's reproductive and developmental toxicity is believed to be its

anti-androgenic activity, which is a common characteristic of many phthalates. DIHP can

interfere with the normal signaling of androgens, such as testosterone and its more potent

metabolite dihydrotestosterone (DHT), which are critical for the development and function of

the male reproductive system.

Androgen Receptor Signaling Pathway and Disruption
by DIHP
The following diagram illustrates the normal androgen receptor (AR) signaling pathway and the

potential points of interference by DIHP.
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Caption: Androgen Receptor Signaling and DIHP Interference.

Experimental Workflow: In Vitro Androgen Receptor
Competitive Binding Assay
This workflow outlines a typical experiment to determine the ability of DIHP to compete with a

natural androgen for binding to the androgen receptor.
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Assay Preparation
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Caption: Workflow for an AR Competitive Binding Assay.

Conclusion
The toxicological profile of Diisohexyl phthalate is characterized by low acute toxicity but

significant concerns regarding its endocrine-disrupting properties, which manifest as

reproductive and developmental toxicity. The anti-androgenic mechanism of action is a key

driver of these effects. While data gaps exist, particularly for repeated-dose systemic toxicity,

the available information from studies on DIHP and its analogues allows for a preliminary risk

assessment. Further research is warranted to fully characterize the long-term health effects of
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DIHP exposure. This guide provides a foundational understanding for professionals in research

and drug development to inform safety assessments and guide future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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